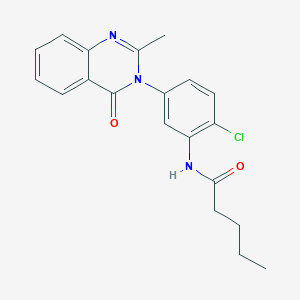![molecular formula C18H14ClFN2OS B2779043 2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide CAS No. 896607-55-9](/img/structure/B2779043.png)
2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and is designed to target specific enzymes that are involved in the growth and survival of cancer cells.
Applications De Recherche Scientifique
Anticancer Activity
Research into the anticancer properties of thiazole derivatives, similar to "2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide," has shown promising results. A study by Ravinaik et al. (2021) on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antitubercular Activity
The compound has also been studied for its potential antitubercular activity. Foks et al. (2005) explored the synthesis of potentially tuberculostatic pyrazine derivatives, including 2-chloro-3-cyanopyrazine as a substrate, which showed significant tuberculostatic activity in vitro, indicating the compound's relevance in developing new treatments for tuberculosis (Foks et al., 2005).
Antitrypanosomal Activity
Patrick et al. (2016) reported on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, demonstrating activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This study highlights the compound's potential in developing new therapies for neglected tropical diseases (Patrick et al., 2016).
Fluorescent Sensors
Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines, demonstrating their capability as fluorescent sensors for detecting Al3+ and Zn2+ ions. The study indicates potential applications in environmental monitoring and bioimaging, showcasing the versatility of thiazole derivatives in sensor technology (Suman et al., 2019).
Antimicrobial and Antifungal Activity
Research by Sathe et al. (2011) on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds showed promising antimicrobial activity. This study underscores the potential of thiazole derivatives in developing new antimicrobial agents for treating various infectious diseases (Sathe et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . As this compound is part of a collection of rare and unique chemicals, its specific effects at the molecular and cellular level are subjects of ongoing research.
Propriétés
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-16-4-2-1-3-15(16)17(23)21-10-9-14-11-24-18(22-14)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZLNHFEEZZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)






![3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2778981.png)
![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)